7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid with a unique structure that includes a bicyclo[2.2.1]heptane ring system. This compound is known for its rigidity and stability, making it an interesting subject for various scientific studies. It is also referred to as 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration may involve nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Glutamate Dehydrogenase Activation: This compound acts as an activator of glutamate dehydrogenase, a mitochondrial enzyme involved in insulin secretion.
Amino Acid Transport Inhibition: It may inhibit large amino acid transporters, potentially affecting tumor progression and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid .
- 6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid .
- N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid .
Uniqueness
7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of both amino and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
7-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-4-1-2-5(7)6(3-4)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
InChI Key |
GZXLJGILLBLYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2N)C(=O)O |
Origin of Product |
United States |
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